Ácido Pivalico-d6

Descripción general

Descripción

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .

Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .

Molecular Structure Analysis

According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .

Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .

Aplicaciones Científicas De Investigación

Estudios Mecanísticos en Síntesis Orgánica

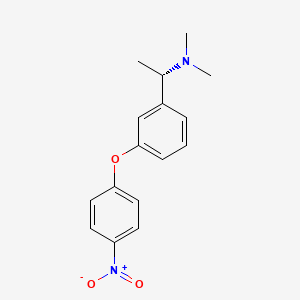

“Ácido Pivalico-d6” puede usarse para obtener información mecanística sobre reacciones orgánicas. Por ejemplo, puede ayudar a comprender el proceso de formación de aminas α-ramificadas al proporcionar etiquetado isotópico para rastrear las vías de reacción y los intermediarios .

Catalizador en Síntesis Química

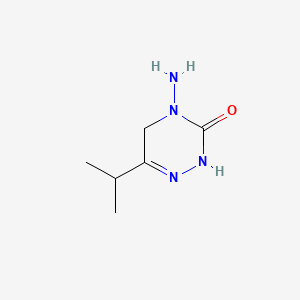

El ácido puede actuar como catalizador en reacciones químicas, como la reacción de Biginelli para sintetizar dihidropirimidinonas. Su forma deuterada puede ofrecer estabilidad o selectividad mejoradas en estas reacciones .

Propiedades del Solvente

Debido a su solubilidad en agua y su bajo punto de fusión, “this compound” podría usarse como solvente en diversas reacciones químicas, ofreciendo potencialmente propiedades de solvatación únicas debido a su composición isotópica .

Donante de Protones en Reacciones Catalizadas por Ácidos

Como donante de protones carboxílicos estéricamente impedido, “this compound” podría utilizarse en reacciones catalizadas por ácidos donde se requiere etiquetado isotópico para rastrear la transferencia de protones o comprender los efectos isotópicos cinéticos .

Mecanismo De Acción

Target of Action

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Mode of Action

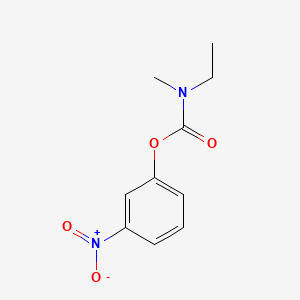

Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .

Biochemical Pathways

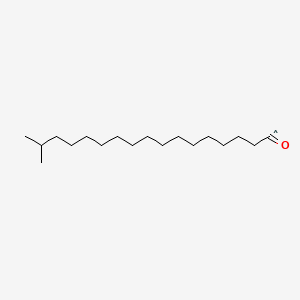

Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .

Pharmacokinetics

It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .

Result of Action

The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .

Action Environment

The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pivalic-d6 Acid plays a significant role in biochemical reactions. It forms conjugates with endogenous carnitine and enhances its excretion . The transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous Pivalic-d6 Acid .

Cellular Effects

It is known that the transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids can potentially influence cell function .

Molecular Mechanism

The molecular mechanism of Pivalic-d6 Acid involves a Pivalic-d6 Acid assisted C–H bond activation mechanism for rhodium catalyzed formation of α-branched amines with C–C and C–N bond couplings . The essential role of Pivalic-d6 Acid is as a co-catalyst for the activation of the ortho -C (sp 2)–H bond .

Temporal Effects in Laboratory Settings

It is known that Pivalic-d6 Acid can serve as a starter unit in the biosynthesis of fatty acids .

Metabolic Pathways

Pivalic-d6 Acid is involved in metabolic pathways that lead to the degradation of Pivalic-d6 Acid and similar compounds to products with other than quaternary carbon atoms . It is assumed that, in higher multicellular organisms, the t-butyl group, e.g., in ginkgolides, is formed by the cleavage of the C–C bond adjacent to a gem-dimethyl unit followed by methylation elicited by S -adenosylmethionine .

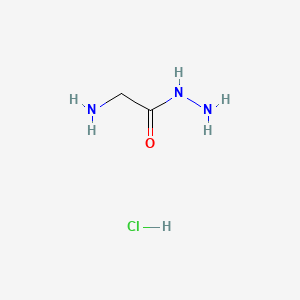

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pivalic-d6 Acid can be achieved through a simple substitution reaction of Pivalic Acid with deuterium oxide (D2O).", "Starting Materials": [ "Pivalic Acid", "Deuterium Oxide (D2O)" ], "Reaction": [ "Add Pivalic Acid to a reaction vessel", "Add Deuterium Oxide to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture to room temperature", "Extract the Pivalic-d6 Acid from the reaction mixture using a suitable solvent such as ether or chloroform", "Purify the product using standard techniques such as recrystallization or column chromatography" ] } | |

| 95926-89-9 | |

Fórmula molecular |

C5H10O2 |

Peso molecular |

108.17 |

Nombre IUPAC |

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |

Clave InChI |

IUGYQRQAERSCNH-WFGJKAKNSA-N |

SMILES |

CC(C)(C)C(=O)O |

Sinónimos |

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |

Origen del producto |

United States |

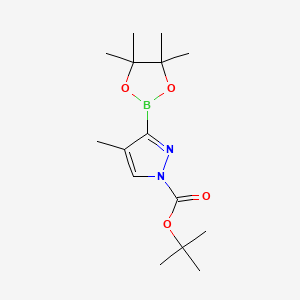

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)